molecular formula C7H4Cl2N2 B2567875 4,6-Dichloro-5-prop-2-ynylpyrimidine CAS No. 1823952-14-2

4,6-Dichloro-5-prop-2-ynylpyrimidine

Cat. No.: B2567875
CAS No.: 1823952-14-2
M. Wt: 187.02
InChI Key: CXMCNXGDUTZEJN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-prop-2-ynylpyrimidine is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

4,6-Dichloro-5-prop-2-ynylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

4,6-Dichloro-5-prop-2-ynylpyrimidine is classified as a skin corrosive substance . It should be handled with care, and appropriate safety measures should be taken to avoid skin contact .

Future Directions

Future research on 4,6-Dichloro-5-prop-2-ynylpyrimidine could focus on its potential applications in the field of medicine, given its potent anti-inflammatory effects . Additionally, the development of green primary explosives and the design of energetic materials are promising future prospects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,6-Dichloro-5-prop-2-ynylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of formamide, absolute ethyl alcohol, and sodium ethoxide as starting materials, followed by chlorination with thionyl chloride, is a common approach. This method is cost-effective, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-prop-2-ynylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: This compound is structurally similar but lacks the prop-2-ynyl group.

    2,4-Dichloropyrimidine: Another related compound with chlorine atoms at different positions on the pyrimidine ring.

Uniqueness

4,6-Dichloro-5-prop-2-ynylpyrimidine is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dichloro-5-prop-2-ynylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h1,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMCNXGDUTZEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(N=CN=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823952-14-2
Record name 4,6-dichloro-5-(prop-2-yn-1-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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